molecular formula C10H16O6 B011273 (R)-1,2,4-Triacetoxybutane CAS No. 108266-50-8

(R)-1,2,4-Triacetoxybutane

Cat. No. B011273
M. Wt: 232.23 g/mol
InChI Key: RPOOYSKKKVGNAP-SNVBAGLBSA-N
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Description

“®-1,2,4-Triacetoxybutane” is a chemical compound with the molecular formula C10H16O6 . It has a molecular weight of 232.23 g/mol. This compound contains a total of 31 bonds, including 15 non-H bonds, 3 multiple bonds, 9 rotatable bonds, 3 double bonds, and 3 esters (aliphatic) .


Molecular Structure Analysis

The molecular structure of “®-1,2,4-Triacetoxybutane” is characterized by 31 bonds, including 15 non-H bonds, 3 multiple bonds, 9 rotatable bonds, 3 double bonds, and 3 esters (aliphatic) .

Scientific Research Applications

  • It is utilized for resolving optical isomers of 1,1'-binaphthalene-2,2'-diyl hydrogen phosphate, offering a practical route to both highly pure enantiomers (Tamai et al., 1990).

  • The compound is employed in the synthesis of acetoacetic- and 4-oxopentanoic-acid-ethylester-N-tri(organyl)silylhydrazones (Witte-Abel et al., 1999).

  • Drugs based on 1,2,4-triazole, which include (R)-1,2,4-Triacetoxybutane, have antifungal, antidepressant, anticancer, cardio- and hepatoprotective properties (Kaplaushenko et al., 2016).

  • The stereoselective synthesis of (S)- and (R)-2-amino-4-hydroxybutanoic acid using a systems biocatalysis approach with yields between 86% and >95% makes it useful for drug development and industrial products (Hernández et al., 2017).

  • It's involved in the synthesis of ethyl (R)-4-chloro-3-hydroxybutanoate ((R)-ECHB) from ethyl 4-chloroacetoacetate using recombinant Escherichia coli cells expressing Candida parapsilosis secondary (Yamamoto et al., 2002).

  • (R)-1,2,4-Triacetoxybutane is an important intermediate for the synthesis of angiotensin-converting enzyme inhibitors (ACE) like enalapril and lisinopril (Zhao, 2008).

  • The dithiane oxide unit and modified Sharpless enantioselective sulphur oxidation can prepare 2-(R) and 2-(S)-hydroxy-1-phenylbutan-1-ones in high enantiomeric excesses (Page et al., 1996).

  • Enzymatic resolution of syn-2-azido-1,3,4-trihydroxybutane using lipases provides both enantiomers in good yields and very good e.e.s (up to >99%) (Iacazio et al., 2000).

  • Chiral, non-racemic arylbutanols, which can be derived from (R)-1,2,4-Triacetoxybutane, are used as drug intermediates with enantiomeric purity over 98% (Bracher & Litz, 1995).

Safety And Hazards

The safety data sheet (SDS) for “®-1,2,4-Triacetoxybutane” provides information on hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and more . For detailed safety and hazard information, please refer to the SDS.

properties

IUPAC Name

[(3R)-3,4-diacetyloxybutyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O6/c1-7(11)14-5-4-10(16-9(3)13)6-15-8(2)12/h10H,4-6H2,1-3H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPOOYSKKKVGNAP-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCC(COC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC[C@H](COC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1,2,4-Triacetoxybutane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Mumthas, MTP Miranda - R, 2016
Number of citations: 2

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